A Technical Guide to 7-Nitrobenzo[d]oxazole-2-thiol: Properties, Synthesis, and Applications
A Technical Guide to 7-Nitrobenzo[d]oxazole-2-thiol: Properties, Synthesis, and Applications
Introduction: Unveiling a Versatile Heterocycle
In the landscape of medicinal chemistry and chemical biology, the benzoxazole scaffold represents a "privileged structure" due to its presence in a wide array of bioactive compounds. Its rigid, planar structure and potential for diverse functionalization make it an ideal backbone for designing molecules that interact with biological targets. This guide focuses on a specific, highly functionalized derivative: 7-Nitrobenzo[d]oxazole-2-thiol.
The Benzoxazole Core: A Foundation for Bioactivity
Benzoxazole derivatives are known for a broad spectrum of pharmacological activities. Their utility is demonstrated in compounds developed as tyrosinase inhibitors for skin-lightening applications and as quorum sensing inhibitors to combat bacterial virulence without traditional antibiotic mechanisms.[1][2] The strategic placement of functional groups onto this core is paramount for tuning a molecule's electronic properties, solubility, and target-specific interactions.
7-Nitrobenzo[d]oxazole-2-thiol: Structure and Inherent Potential
7-Nitrobenzo[d]oxazole-2-thiol (CAS No. 22876-21-7) is a heterocyclic compound featuring the benzoxazole core functionalized with two key groups: a nitro group (-NO₂) at the 7-position and a thiol (-SH) group at the 2-position.
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The Nitro Group : As a potent electron-withdrawing group, the nitro moiety significantly influences the molecule's reactivity.[3] It acidifies the thiol proton, increases the electrophilicity of the benzoxazole ring system, and often imparts unique photophysical properties, such as fluorescence.[3]
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The Thiol/Thione Group : This group exists in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. This duality governs its reactivity, allowing it to act as a nucleophile, coordinate with metals, or participate in disulfide exchange reactions.[3]
This combination of functional groups suggests significant potential in several research domains, particularly as a fluorescent probe for biomolecule detection and as a versatile building block in organic synthesis.[3]
A Note on Nomenclature and Tautomerism
While systematically named 7-Nitrobenzo[d]oxazole-2-thiol, this compound is often listed in chemical catalogs under its tautomeric form, 5-Nitro-1,3-benzoxazole-2(3H)-thione or 5-Nitrobenzo[d]oxazole-2(3H)-thione, with the same CAS number 22876-21-7.[3] The different numbering (7- vs. 5-) arises from different starting points in numbering the heterocyclic ring. For the purpose of this guide, we will use the name 7-Nitrobenzo[d]oxazole-2-thiol but acknowledge its existence as the thione tautomer, which is often the more stable form in the solid state.
Caption: Thiol-thione tautomerism of the title compound.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application, dictating its solubility, stability, and handling requirements.
Summary of Core Properties
The following table summarizes the key physicochemical data for 7-Nitrobenzo[d]oxazole-2-thiol.
| Property | Value | Reference(s) |
| CAS Number | 22876-21-7 | [3] |
| Molecular Formula | C₇H₄N₂O₃S | [3] |
| Molecular Weight | 196.18 g/mol | [3] |
| Appearance | Solid, typically yellow to orange | [3] |
| Purity (Commercial) | Typically ≥97% | [3] |
| InChI Key | FQOGSTGLRLMQOV-UHFFFAOYSA-N | |
| SMILES | SC1=NC2=CC(=O)=CC=C2O1 |
Solubility and Stability
The presence of the polar nitro group and the acidic thiol group suggests moderate solubility in polar organic solvents such as DMSO, DMF, and alcohols. Its solubility in aqueous solutions is expected to be pH-dependent, increasing significantly at basic pH due to the deprotonation of the thiol group to form the more soluble thiolate salt. The compound's stability can be influenced by environmental factors like pH and temperature.[3] As with many nitroaromatic compounds, it should be stored away from strong reducing agents and excessive heat.
Synthesis and Reactivity
Understanding the synthesis and inherent reactivity of 7-Nitrobenzo[d]oxazole-2-thiol is crucial for its effective use as a research tool or synthetic intermediate.
Proposed Synthetic Pathway
A common and effective method for synthesizing the benzoxazole-2-thiol core involves the cyclization of a 2-aminophenol derivative with carbon disulfide (CS₂).[4][5] To obtain the 7-nitro derivative, the logical starting material is 2-amino-6-nitrophenol. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide.
Caption: Proposed workflow for the synthesis of 7-Nitrobenzo[d]oxazole-2-thiol.
Representative Experimental Protocol
Causality: This protocol is based on established methods for similar scaffolds.[4][5] The use of a strong base like KOH is essential to deprotonate the aminophenol, facilitating its nucleophilic attack on the carbon disulfide. Refluxing provides the necessary activation energy for the cyclization and elimination steps.
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Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-nitrophenol (1.0 eq) and potassium hydroxide (1.1 eq) in absolute ethanol.
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Reagent Addition : To the stirred solution, add carbon disulfide (1.2 eq) dropwise at room temperature. The solution will typically change color.
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Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup : After cooling to room temperature, pour the reaction mixture into ice-cold water.
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Acidification : Carefully acidify the aqueous mixture with dilute hydrochloric acid (e.g., 2M HCl) until the pH is ~2-3. This protonates the thiolate product, causing it to precipitate.
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Isolation : Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
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Purification : If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Key Reactivity Profile
The reactivity is dominated by the interplay between the electron-withdrawing nitro group and the nucleophilic thiol group.
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Nucleophilic Substitution at Sulfur : The thiol (or thiolate) is a soft nucleophile, readily reacting with soft electrophiles like alkyl halides (S-alkylation) or Michael acceptors.
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Reactions with Thiol-Specific Reagents : It can react with oxidizing agents to form disulfides or with specific reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl), a classic probe for thiols.[6][7]
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Aromatic Reactivity : The electron-withdrawing effect of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution but may activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, if a suitable leaving group were present.
Analytical Characterization
Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic region (δ 7.0-8.5 ppm) showing three protons with distinct coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.- A broad singlet at high chemical shift (>10 ppm) for the acidic thiol/N-H proton, which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the thione carbon (C=S) expected at a very high chemical shift (δ ~180 ppm).- Six aromatic carbon signals, two of which will be quaternary (C-N and C-O). The carbon bearing the nitro group will be shifted downfield. |
| FT-IR (cm⁻¹) | - Strong, characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.- A broad N-H stretching band (~3300 cm⁻¹) and a C=S stretching band (~1100-1250 cm⁻¹) for the thione tautomer.- C-H aromatic stretches above 3000 cm⁻¹. |
| UV-Vis | Expected to show strong absorbance in the UV-visible region due to the extended π-system of the nitro-substituted benzoxazole core. This property is the basis for its potential as a chromophore or fluorophore. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 195.00. |
Applications in Research and Drug Development
The unique chemical properties of 7-Nitrobenzo[d]oxazole-2-thiol make it a highly promising tool and building block for scientific research.
Fluorescent Probe for Thiol Detection
The structural similarity to the well-known NBD (7-nitrobenzo-2-oxa-1,3-diazole) family of fluorescent probes is striking.[6][8][9] NBD-based reagents react with thiols or amines, resulting in a significant change in their fluorescence properties. It is highly probable that 7-Nitrobenzo[d]oxazole-2-thiol can be derivatized (e.g., by converting the thiol to a better leaving group like a sulfonyl chloride) to create a new class of fluorescent probes.
The proposed mechanism involves the nucleophilic attack of a biological thiol (e.g., cysteine in a protein) on an activated derivative, leading to the formation of a highly fluorescent, stable thioether conjugate.
Sources
- 1. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 22876-21-7: 5-nitro-1,3-benzoxazole-2(3H)-thione [cymitquimica.com]
- 4. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 5. ijmpr.in [ijmpr.in]
- 6. 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe for the investigation of the thiol proteinases. evidence that ficin and bromelain may lack carboxyl groups conformationally equivalent to that of aspartic acid-158 of papain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence changes of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole bound to thiol groups of gizzard myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of gelsolin with 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A reporter group delivery system with both absolute and selective specificity for thiol groups and an improved fluorescent probe containing the 7-nitrobenzo-2-oxa-1,3-diazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
